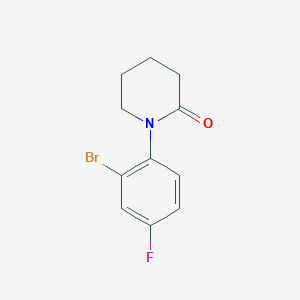

1-(2-Bromo-4-fluorophenyl)piperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrFNO |

|---|---|

Molecular Weight |

272.11 g/mol |

IUPAC Name |

1-(2-bromo-4-fluorophenyl)piperidin-2-one |

InChI |

InChI=1S/C11H11BrFNO/c12-9-7-8(13)4-5-10(9)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2 |

InChI Key |

MJZKEUAJVKKHFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=O)C1)C2=C(C=C(C=C2)F)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Bromo 4 Fluorophenyl Piperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 1-(2-Bromo-4-fluorophenyl)piperidin-2-one was found in the public domain. A detailed analysis requires specific chemical shifts (δ) and coupling constants (J) which are not available.

Detailed 1H NMR Spectral Analysis and Proton Assignments

A specific proton NMR spectrum is necessary to assign chemical shifts to the protons on the phenyl and piperidinone rings. This information is currently unavailable.

Comprehensive 13C NMR Investigations and Carbon Signal Elucidation

A 13C NMR spectrum is required to identify and assign the chemical shifts of the unique carbon atoms in the molecule. This data could not be located.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR studies are crucial for confirming the structural assembly and stereochemistry of the molecule. However, no such experimental data has been published or made available for this specific compound.

Infrared (IR) Spectroscopy for Functional Group Identification

While general IR absorption regions for functional groups are known, a specific experimental spectrum for this compound is not available.

Vibrational Band Assignment for Piperidinone and Aryl Moieties

A detailed assignment of vibrational frequencies to specific bonds and functional groups, such as the C=O stretch of the lactam and the C-Br or C-F stretches of the aryl ring, requires an experimental IR spectrum, which could not be found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The exact mass and fragmentation pattern, which are key for confirming the molecular formula and understanding the molecule's stability and decomposition pathways under ionization, are not available from published mass spectra.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule with high accuracy. For this compound, HRMS provides unequivocal confirmation of its chemical formula, C₁₁H₁₁BrFNO.

The technique measures the mass-to-charge ratio (m/z) of an ion, and its high resolution allows for the differentiation between molecules with the same nominal mass but different elemental compositions. The exact mass of this compound is a critical piece of data for its definitive identification.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁BrFNO |

| Calculated Exact Mass | 270.9984 u |

| Monoisotopic Mass | 270.9984 u |

| Nominal Mass | 271 u |

| Isotopic Pattern | Presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, resulting in characteristic M and M+2 peaks. |

Note: The specific experimental m/z value would be determined in a laboratory setting and compared against the calculated exact mass to confirm the compound's identity.

Single Crystal X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its solid-state molecular conformation, geometry, and the nature of intermolecular interactions that govern its crystal packing can be elucidated.

Elucidation of Solid-State Molecular Conformation and Geometry

The XRD analysis of this compound would reveal the spatial coordinates of each atom in the molecule, providing precise bond lengths, bond angles, and torsion angles. The piperidin-2-one ring is expected to adopt a conformation that minimizes steric strain, such as a chair or a twisted-boat conformation. The relative orientation of the 2-bromo-4-fluorophenyl substituent with respect to the piperidin-2-one ring is a key feature determined by this analysis. The planarity of the phenyl ring and the geometry around the nitrogen atom are also defined.

Table 2: Selected Crystallographic Data for this compound (Hypothetical Data)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in this table are hypothetical and would be determined from the experimental single-crystal XRD data.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound is stabilized by a network of non-covalent intermolecular interactions. While the molecule lacks traditional strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds are likely to be present, where hydrogen atoms from the piperidine (B6355638) or phenyl rings interact with the oxygen atom of the carbonyl group or the fluorine atom of a neighboring molecule.

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding. This is a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen. The analysis of intermolecular distances and angles from the XRD data would confirm the presence and geometry of these interactions.

Chemical Reactivity and Derivatization Strategies of 1 2 Bromo 4 Fluorophenyl Piperidin 2 One

Reactivity of the Piperidinone Ring System

The piperidinone ring, a cyclic amide (or lactam), contains two primary sites for chemical reactions: the amide nitrogen and the carbonyl group. The reactivity of this system is influenced by the electronic properties of the attached 2-bromo-4-fluorophenyl group.

Reactions at the Amide Nitrogen

The nitrogen atom within the lactam ring of 1-(2-bromo-4-fluorophenyl)piperidin-2-one is part of an amide functional group. Due to resonance delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, this nitrogen is substantially less nucleophilic than that of a corresponding amine.

Consequently, direct reactions at the amide nitrogen, such as alkylation or acylation, are generally challenging and require specific activation or harsh conditions. While substitution at the amide nitrogen is possible, it is often synthetically less favorable compared to reactions on other parts of the molecule. mdpi.com In certain specialized cases involving anomeric amides, SN1 and SN2 reactivity at the amide nitrogen can be facilitated. mdpi.com

Transformations of the Carbonyl Group

The carbonyl group (C=O) of the piperidinone ring is a versatile functional group that can undergo several important transformations. One of the most common reactions is reduction.

Reduction to Piperidine (B6355638): The lactam carbonyl can be completely reduced to a methylene group (-CH₂-) to yield the corresponding N-substituted piperidine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under specific conditions. This reaction is a key step in converting piperidinone scaffolds into the widely prevalent piperidine core found in many biologically active molecules. nih.gov

Stereoselective Reactions on the Piperidinone Ring

Introducing substituents onto the carbon framework of the piperidinone ring can generate stereocenters. Achieving stereoselectivity in these reactions is crucial for synthesizing specific isomers of complex molecules.

Asymmetric Hydrogenation: If unsaturation is present in the piperidinone ring, stereoselective hydrogenation can be employed to create chiral centers with high selectivity. Catalysts incorporating chiral ligands, such as those based on rhodium(I) or iridium(I), are often used for this purpose. nih.gov

Diastereoselective Additions: For existing substituted piperidinones, reactions such as nucleophilic additions to the carbonyl group or alkylations at the α-carbon can be influenced by the existing stereochemistry of the molecule, leading to diastereoselective outcomes. nih.govresearchgate.net The synthesis of specific 3- and 3,4-disubstituted piperidin-2-one derivatives has been achieved with high stereoselectivity by using carbohydrate-based chiral auxiliaries. researchgate.net

Transformations of the Halogen Substituents on the Aryl Ring

The 2-bromo-4-fluorophenyl group is rich in functionality, with two different halogen atoms—bromine and fluorine—that can be selectively targeted for modification, primarily through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the halogen substituents. A key aspect of the reactivity of this compound in these reactions is the significant difference in reactivity between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds.

In palladium-catalyzed cycles, the oxidative addition step is much more facile for C-Br bonds than for C-F bonds. This allows for highly regioselective reactions where the bromine atom is selectively replaced while the fluorine atom remains intact. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or boronate ester to form a new C-C bond, typically yielding biaryl compounds. The reaction is catalyzed by a palladium complex in the presence of a base. For a substrate like this compound, the reaction would selectively occur at the C-Br bond. ugr.esmdpi.comlibretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 |

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. nrochemistry.comorganic-chemistry.org This method is highly effective for installing alkynyl groups selectively at the C-Br position. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-60 |

| Pd(OAc)₂ | CuI | DIPA | DMF | 80 |

| PdCl₂(CH₃CN)₂ | - (copper-free) | Cs₂CO₃ | H₂O/PTS | 25 |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex in the presence of a base and typically shows high selectivity for reaction at the C-Br bond over the C-F bond. nih.gov

Table 3: Representative Conditions for Heck Reaction of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile (B52724) | 100 |

| PdCl₂(PPh₃)₂ | - | KOAc | DCE | 80 |

| Pd₂(dba)₃ | dppf | Na₂CO₃ | DMF | 120 |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorophenyl Group

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and the reaction is therefore highly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.com

In the context of the 2-bromo-4-fluorophenyl ring:

Leaving Group Ability: In SNAr reactions, fluoride (B91410) is generally a better leaving group than bromide because its high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step. youtube.comyoutube.com

Ring Activation: The 1-(piperidin-2-one) substituent is not a classical, strong electron-withdrawing group like a nitro or cyano group. While the amide carbonyl does exert some electron-withdrawing effect, it is generally insufficient to strongly activate the ring for a classical SNAr reaction under standard conditions. Therefore, displacing the fluorine atom via a traditional SNAr mechanism would likely require harsh conditions or specialized catalytic systems that enhance the electrophilicity of the aryl ring or proceed through an alternative concerted mechanism. nih.govacs.orgnih.gov

Regioselective Functionalization of the Aryl Ring

The aryl ring of this compound presents multiple sites for functionalization, with the bromine and fluorine substituents, as well as the unsubstituted carbon atoms, offering opportunities for regioselective reactions. The inherent electronic properties and steric environment of the ring dictate the preferred positions for electrophilic and nucleophilic substitution, as well as metal-catalyzed cross-coupling reactions.

The bromine atom at the C2 position is a key functional handle for various transformations. It can be readily displaced or utilized in cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. The choice of catalyst, ligands, and reaction conditions can be tailored to achieve high regioselectivity, targeting the C-Br bond while leaving the C-F bond intact.

The fluorine atom at the C4 position strongly influences the reactivity of the aryl ring through its electron-withdrawing inductive effect. This effect can direct incoming electrophiles to specific positions. Furthermore, the fluorine atom itself can be a site for nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of additional activating groups.

Unsubstituted positions on the aryl ring can also undergo functionalization. For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, can be directed to the positions activated by the existing substituents. The precise regioselectivity of these reactions would depend on the interplay of the directing effects of the bromo, fluoro, and piperidinone groups.

Synthesis of Analogs and Derivatives

The structural scaffold of this compound allows for extensive derivatization to explore the structure-activity relationships of this class of compounds. Modifications can be systematically introduced at the aryl moiety and the piperidinone ring.

Systematic Modification of the Aryl Moiety

The 2-bromo-4-fluorophenyl group is amenable to a variety of chemical modifications. The bromine atom serves as a versatile starting point for introducing a wide range of substituents. For example, it can be replaced with alkyl, aryl, or heteroaryl groups through Suzuki or Stille coupling reactions. It can also be converted to other functional groups, such as cyano, amino, or hydroxyl groups, via various organic transformations.

The fluorine atom can also be modified, although it is generally less reactive than bromine. Nucleophilic aromatic substitution of the fluorine atom can be achieved with strong nucleophiles under specific conditions. Additionally, the electronic properties of the aryl ring can be modulated by introducing further substituents at the remaining unsubstituted positions through electrophilic aromatic substitution reactions.

A summary of potential modifications to the aryl moiety is presented in the table below.

| Reaction Type | Reagents and Conditions | Resulting Modification |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Replacement of Br with an aryl group |

| Stille Coupling | Organostannane, Pd catalyst | Replacement of Br with an alkyl or aryl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Replacement of Br with an amino group |

| Cyanation | Cyanide source, Pd or Cu catalyst | Replacement of Br with a cyano group |

| Nitration | HNO3, H2SO4 | Introduction of a nitro group on the aryl ring |

Introduction of Diverse Substituents on the Piperidinone Ring

The piperidinone ring offers several positions for the introduction of substituents. The nitrogen atom, the carbonyl group, and the methylene carbons are all potential sites for chemical modification. For instance, the methylene group adjacent to the carbonyl (the α-position) can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles to introduce alkyl, acyl, or other functional groups.

The carbonyl group itself can undergo a range of reactions. It can be reduced to a hydroxyl group, which can then be further functionalized. It can also react with organometallic reagents to form tertiary alcohols. The nitrogen atom of the piperidinone ring is already substituted with the aryl group, but the piperidinone ring can be opened and re-closed to introduce substituents on the nitrogen or other ring atoms.

The table below outlines some possible derivatization strategies for the piperidinone ring.

| Position | Reaction Type | Reagents and Conditions | Resulting Modification |

| α-Carbon | Alkylation | Base (e.g., LDA), alkyl halide | Introduction of an alkyl group |

| α-Carbon | Aldol Condensation | Aldehyde or ketone, base or acid | Formation of a β-hydroxy carbonyl compound |

| Carbonyl Carbon | Reduction | Reducing agent (e.g., NaBH4) | Conversion of the carbonyl to a hydroxyl group |

| Carbonyl Carbon | Grignard Reaction | Grignard reagent (e.g., RMgBr) | Formation of a tertiary alcohol |

Exploration of Isomeric Forms and Stereochemistry

The introduction of substituents on the piperidinone ring can create stereocenters, leading to the formation of different stereoisomers. For example, if a substituent is introduced at the α-carbon of the piperidinone ring, this carbon becomes a chiral center, resulting in the possibility of enantiomers and diastereomers.

The stereochemistry of these derivatives can have a significant impact on their biological activity. Therefore, the synthesis of stereochemically pure isomers is often a key objective. This can be achieved through stereoselective synthesis, using chiral catalysts or auxiliaries, or by separation of the racemic mixture using techniques such as chiral chromatography.

The conformational analysis of the piperidinone ring is also an important aspect of its stereochemistry. The six-membered ring can adopt different conformations, such as chair and boat forms. The preferred conformation can be influenced by the nature and position of the substituents on the ring. The study of these conformational preferences is crucial for understanding the three-dimensional structure of the molecule and its interaction with biological targets.

Mechanistic Investigations of Reactions Involving 1 2 Bromo 4 Fluorophenyl Piperidin 2 One

Role of Catalysts and Reagents in Reaction Pathways

While general principles of catalysis can be applied, specific studies on the role of catalysts and reagents in the reaction pathways of 1-(2-Bromo-4-fluorophenyl)piperidin-2-one are not available. For instance, palladium-catalyzed cross-coupling reactions are common for aryl bromides, but their application to this specific substrate, including catalyst selection, ligand effects, and reaction conditions, has not been detailed in available research. Similarly, the influence of specific bases or acids on reactions involving the piperidin-2-one ring of this molecule has not been mechanistically investigated.

Elucidation of Transition States and Intermediates

The elucidation of transition states and intermediates is crucial for a deep understanding of reaction mechanisms. For this compound, this would involve computational modeling (e.g., Density Functional Theory calculations) or experimental trapping and spectroscopic analysis of transient species. However, no such studies specifically focused on this compound have been found in a review of current literature. Therefore, the structures of potential transition states and the existence of specific intermediates in its reactions remain speculative.

Applications in Advanced Organic Synthesis As a Building Block

Precursor to Complex Heterocyclic Architectures

The inherent reactivity of 1-(2-bromo-4-fluorophenyl)piperidin-2-one allows for its elaboration into more complex heterocyclic structures. The presence of the bromo- and fluoro-substituted phenyl ring attached to the piperidinone core is a key feature that synthetic chemists can exploit. For instance, the bromine atom can serve as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. These reactions enable the introduction of a wide array of substituents, leading to the formation of diverse and complex heterocyclic frameworks.

Furthermore, the lactam functionality within the piperidinone ring can be manipulated to construct different heterocyclic systems. Reduction of the carbonyl group, followed by cyclization reactions, can lead to the formation of fused or spirocyclic heterocyclic structures. The strategic positioning of the substituents on the aromatic ring can influence the regioselectivity and stereoselectivity of these transformations, offering a pathway to novel and structurally diverse molecules.

Integration into Polycyclic Systems

The synthesis of polycyclic systems is a cornerstone of modern organic chemistry, with significant implications for drug discovery and materials science. The structure of this compound is well-suited for the construction of such intricate molecular frameworks. Intramolecular cyclization reactions are a powerful tool in this regard. For example, following a cross-coupling reaction to introduce a suitable functional group at the ortho-bromo position, an intramolecular cyclization could be triggered to form a new ring fused to the existing phenyl and piperidinone rings.

The combination of the piperidinone ring and the substituted phenyl ring provides a rigid scaffold upon which additional rings can be built. Methodologies such as intramolecular Heck reactions or radical cyclizations can be envisioned, where the bromine atom plays a crucial role in initiating the cyclization cascade. The resulting polycyclic systems would incorporate the fluorine atom, which is a desirable feature in many biologically active molecules due to its ability to modulate metabolic stability and binding affinity.

Use in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. The functional groups present in this compound make it a potential candidate for use in MCRs to generate diverse molecular scaffolds. While specific examples involving this exact compound are not extensively documented, its structural motifs are found in reactants for known MCRs.

For instance, the lactam moiety could potentially participate in reactions like the Ugi or Passerini reactions after appropriate modification. The aromatic bromine atom also opens up the possibility of its involvement in palladium-catalyzed MCRs. The ability to introduce multiple points of diversity in a single synthetic operation makes MCRs a powerful tool for the rapid generation of compound libraries for high-throughput screening. The unique substitution pattern of this compound would lead to the creation of novel and diverse chemical entities.

Development of New Synthetic Methodologies Utilizing the Compound's Reactivity

The distinct reactivity of this compound can also be harnessed for the development of new synthetic methodologies. The interplay between the ortho-bromo substituent and the amide linkage could lead to novel transition-metal-catalyzed reactions. For example, directed C-H activation or functionalization reactions, where the amide group directs a catalyst to a specific C-H bond on the aromatic ring, could be explored.

Future Research Directions in Chemical Sciences for 1 2 Bromo 4 Fluorophenyl Piperidin 2 One

Exploration of Novel, Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should focus on creating sustainable pathways to 1-(2-Bromo-4-fluorophenyl)piperidin-2-one, moving beyond traditional multi-step procedures that may involve hazardous reagents and generate significant waste.

One promising avenue is the application of "green chemistry" principles to the synthesis of N-substituted piperidones. nih.govresearchgate.netfigshare.com This could involve one-pot multicomponent reactions where the piperidinone ring is constructed from simpler, readily available starting materials in a single, atom-economical step. researchgate.net For instance, a potential route could involve the condensation of 2-bromo-4-fluoroaniline (B89589) with a suitable dicarbonyl compound or its precursor under catalysis by environmentally friendly catalysts like zirconium tetrachloride. researchgate.net

Another area for exploration is the use of catalytic C-N bond formation reactions, such as the Buchwald-Hartwig amination, to couple 2-bromo-4-fluorophenyl halides with piperidin-2-one. While typically used for creating diarylamines, adapting these powerful palladium- or nickel-catalyzed methods could provide a direct and modular route to the target compound and its analogs. nih.govbeilstein-journals.org The development of protocols that utilize water as a solvent or employ recyclable catalysts would further enhance the sustainability of the synthesis.

| Potential Sustainable Method | Key Advantages | Catalyst/Reagent Example | Relevant Findings |

| One-Pot Multicomponent Reaction | High atom economy, reduced waste, operational simplicity | Zirconium tetrachloride | Can be used for the synthesis of polysubstituted tetrahydropyridines which can be converted to piperidin-4-ones. researchgate.net |

| Catalytic N-Arylation | High efficiency, modularity, broad substrate scope | (PAd-DalPhos)Ni(o-tolyl)Cl | Nickel-catalyzed N-arylation of lactams with heteroaryl halides has been successfully demonstrated. nih.gov |

| Aqueous Medium Synthesis | Reduced environmental impact, improved safety | Water-soluble catalysts | N-heterocycles can be synthesized from alkyl dihalides and primary amines in an alkaline aqueous medium. organic-chemistry.org |

Development of Asymmetric Synthetic Strategies

While this compound is achiral, the introduction of substituents on the piperidinone ring would create stereocenters, making asymmetric synthesis a critical area of investigation for producing enantiomerically pure derivatives. Such derivatives are often essential for pharmacological applications.

Future research could focus on the asymmetric synthesis of substituted N-aryl lactams. nih.govresearchgate.net Methodologies such as catalyst-controlled cycloaddition reactions could be explored. For example, a BINAPHANE-catalyzed [2+2] cycloaddition of a ketene (B1206846) with an imine derived from 2-bromo-4-fluoroaniline could potentially yield chiral β-lactams, which could then be elaborated into the desired six-membered piperidinone ring. acs.org

Another strategy involves the asymmetric hydrogenation or reduction of a suitable prochiral precursor. The development of chiral catalysts, perhaps based on transition metals like rhodium or ruthenium, could enable the stereoselective formation of substituted piperidinones. nih.gov Furthermore, base-catalyzed isomerization-Michael addition reactions have been shown to be effective for the synthesis of axially chiral lactams and could be adapted for this system. nih.govresearchgate.net

Advanced Computational Studies for Property Prediction and Design

Computational chemistry offers a powerful toolkit for predicting the physicochemical properties, reactivity, and potential biological activity of molecules before their synthesis, thus saving time and resources. mdpi.com For this compound, advanced computational studies could provide invaluable insights.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. researchgate.net Such studies can elucidate the influence of the bromo- and fluoro-substituents on the electron distribution and reactivity of the entire molecule. Frontier Molecular Orbital (FMO) analysis, specifically calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the most likely sites for electrophilic and nucleophilic attack, guiding derivatization strategies. researchgate.net

Molecular docking simulations could be used to predict the binding affinity and mode of interaction of this compound and its virtual derivatives with various biological targets, such as enzymes or receptors. This in silico screening can help identify potential therapeutic applications and prioritize the synthesis of the most promising compounds.

| Computational Method | Predicted Properties | Potential Application |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reactivity parameters | Understanding molecular stability and guiding synthetic modifications. researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, sites for chemical reactions | Predicting reactivity and designing new chemical transformations. researchgate.net |

| Molecular Docking | Binding affinity and mode with biological targets | Identifying potential therapeutic uses and designing new drug candidates. mdpi.com |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, interaction stability | Assessing the stability of ligand-receptor complexes over time. mdpi.com |

Investigation of New Chemical Transformations and Derivatization

The structure of this compound offers several handles for chemical modification, allowing for the creation of a diverse library of derivatives with potentially new properties.

The bromine atom on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions. These reactions would allow for the introduction of a wide variety of aryl, alkynyl, or vinyl substituents, significantly expanding the structural diversity of the molecular scaffold.

The piperidinone ring itself also presents opportunities for derivatization. The carbonyl group can undergo various reactions, including reduction to the corresponding alcohol or conversion to a thiocarbonyl. The α-carbons to the carbonyl and nitrogen are potential sites for functionalization via enolate chemistry or C-H activation, respectively. Cobalt-catalyzed C-H activation has been shown to be effective for the functionalization of N-aryl lactams. muckrack.com

Integration into Materials Science and Supramolecular Chemistry

The rigid, planar nature of the N-aryl lactam moiety, combined with the potential for introducing various functional groups, makes this compound an interesting building block for materials science and supramolecular chemistry.

Future research could explore the synthesis of polymers incorporating this moiety into the main chain or as a pendant group. The presence of halogens could influence properties such as flame retardancy or provide sites for further polymer modification.

In supramolecular chemistry, the compound and its derivatives could be investigated for their ability to form well-defined assemblies through non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. The carbonyl group can act as a hydrogen bond acceptor, while the fluorophenyl ring can participate in halogen bonding and aromatic interactions. By carefully designing derivatives, it may be possible to create self-assembling systems with interesting architectures and properties, such as gels, liquid crystals, or porous materials. Studies on other piperidone derivatives have shown their ability to form H-shaped hydrogen-bonded synthons, which could be a starting point for designing such systems. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.